4-Fluoro-3-(methoxymethoxy)phenylboronic acid
Overview
Description
4-Fluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxymethoxy group at the 3-position. This compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic halide .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the inhibition of serine proteases and the modulation of protein function .
Pharmacokinetics
As a boronic acid, it is expected to have good cell permeability and bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acids are known to modulate protein function and inhibit enzyme activity, which can lead to various cellular effects .
Action Environment
The action of 4-Fluoro-3-(methoxymethoxy)phenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions . Additionally, the presence of diols, including sugars, can lead to the formation of cyclic boronate esters, which can affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-nitrophenol.
Methoxymethylation: The nitro group is reduced to an amine, which is then protected with a methoxymethyl group.
Borylation: The protected amine is converted to the corresponding boronic acid using a palladium-catalyzed borylation reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Chemical Reactions: Utilizing large reactors for the methoxymethylation and borylation steps.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: The major product is 4-fluoro-3-(methoxymethoxy)phenol.
Scientific Research Applications
4-Fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but with different substitution pattern.
4-Methoxyphenylboronic acid: Lacks the fluoro group, affecting its reactivity and applications.
4-Fluoro-3-methylphenylboronic acid: Substituted with a methyl group instead of a methoxymethoxy group.
Uniqueness
4-Fluoro-3-(methoxymethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
[4-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVFBIPVBMZGMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCOC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246556-68-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2246556-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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